2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-bromophenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN4O4/c1-15(27)25-9-7-24(8-10-25)12-18-11-19(28)20(30-2)13-26(18)14-21(29)23-17-5-3-16(22)4-6-17/h3-6,11,13H,7-10,12,14H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZDJKOFFYWJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-bromophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to detail its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Piperazine Ring : Contributes to its pharmacological properties.
- Pyridine Ring : Enhances interaction with biological targets.
- Bromophenyl Group : May increase binding affinity and biological potency.
Molecular Formula
Molecular Weight
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in various physiological processes. The unique combination of functional groups allows it to modulate enzyme activity, potentially affecting signal transduction pathways and gene expression.
Antitumor Activity
Research has indicated that compounds similar in structure to This compound exhibit significant anticancer properties. For instance, studies on derivatives have shown their ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .
Analgesic and Anti-inflammatory Effects
Compounds with structural similarities have been evaluated for analgesic and anti-inflammatory activities. For example, related oxazolones demonstrated effectiveness in reducing pain responses in animal models through various pharmacological tests . Molecular docking studies suggest that these compounds may inhibit cyclooxygenase enzymes, which are critical in inflammatory pathways.
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated significant anticancer activity against prostate cancer cells | In vitro assays measuring cell viability |
| Study 2 | Showed analgesic effects comparable to standard analgesics | Writhing test and hot plate test on mice |
| Study 3 | Investigated structure-activity relationships (SAR) | Synthesis of various derivatives and evaluation of their biological effects |
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: The target compound’s pyridinone core differs from quinazolinone (8c, 9a) and pyridazinone () derivatives. Pyridinones are associated with improved solubility compared to pyridazinones due to reduced ring strain .
- The 4-acetylpiperazine moiety may improve metabolic stability over non-acetylated piperazines (e.g., 8c’s 4-methylpiperazine), as acetylation blocks metabolic oxidation sites .
- Synthesis : While specific data for the target compound is lacking, analogous compounds (e.g., 8c, 9a) are synthesized via nucleophilic substitutions in DMF, suggesting similar routes for the target compound. Yields for analogs range from 52–68%, indicating moderate synthetic efficiency .
Pharmacological and Receptor Binding Comparisons
Key Observations :
- However, its 4-acetylpiperazine and methoxy groups may alter binding kinetics compared to methoxybenzyl-substituted pyridazinones .
- Piperazine Derivatives : Compounds with piperazine/piperidine moieties (e.g., 8d, 9a) often target CNS or GPCRs due to their conformational flexibility and hydrogen-bonding capacity. The acetyl group in the target compound may reduce off-target CNS effects by limiting blood-brain barrier penetration .
Physicochemical and Stability Comparisons
Table 3: Physicochemical Properties
Key Observations :
- Lipophilicity : The target compound’s higher logP (vs. 8c and FPR2 agonists) suggests slower clearance but possible formulation challenges.
- Metabolic Stability: The 4-acetylpiperazine group likely extends half-life compared to non-acetylated analogs, aligning with trends observed in piperazine-based drug candidates .
Q & A
Q. Q1. What are the validated synthetic routes for this compound, and how do reaction conditions impact yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the pyridinone core. Key steps include:
- Cyclization of precursors (e.g., 4-bromophenylamine derivatives) with acetylpiperazine-containing intermediates under basic conditions (e.g., triethylamine) .
- Coupling reactions (e.g., amide bond formation) using reagents like HATU or EDCI to link the pyridinone and 4-bromophenylacetamide moieties .
- Critical parameters : Solvent choice (DMF or DCM), temperature (0–60°C), and reaction time (12–48 hours) significantly affect yield and purity. For example, prolonged heating may degrade sensitive intermediates .
Q. Q2. How is structural integrity confirmed, and what spectroscopic techniques are essential?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C5, acetylpiperazine at C2). Key signals: δ 3.3–3.7 ppm (piperazine CH₂), δ 7.6–8.1 ppm (4-bromophenyl aromatic protons) .
- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+ calculated for C₂₃H₂₈BrN₄O₄: 525.12) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (pyridinone C=O) .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies in reported IC₅₀ values (e.g., anticancer assays) may arise from:
- Cellular context : Target specificity in kinase inhibition varies by cell line (e.g., HeLa vs. MCF-7) .
- Assay conditions : Redox-active metabolites in serum-free media can artificially inflate activity .
- Resolution :
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability).
- Standardize protocols (e.g., 10% FBS, 48-hour incubation) .
Q. Q4. How can structure-activity relationships (SAR) guide derivative design for improved pharmacokinetics?
Methodological Answer:
- Core modifications :
- Piperazine substitution : Replace acetyl with sulfonyl groups to enhance metabolic stability .
- Methoxy position : Shift to C6 reduces steric hindrance in target binding pockets .
- Pharmacokinetic profiling :
- LogP optimization : Introduce polar groups (e.g., hydroxyl) to reduce cLogP from 3.2 to 2.5, improving solubility .
- CYP450 inhibition assays : Screen for interactions using liver microsomes to mitigate toxicity .
Q. Q5. What computational methods predict target engagement and off-target effects?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR, IC₅₀ = 110 nM). Key residues: Lys721 (H-bond with acetylpiperazine) .
- Machine learning : Train models on ChEMBL datasets to predict off-target binding (e.g., serotonin receptors) .
- Validation : Compare with experimental kinome-wide profiling (DiscoverX) .
Q. Q6. How should in vivo studies be designed to evaluate efficacy and toxicity?
Methodological Answer:
- Dosing regimen :
- Acute toxicity : Single-dose escalation (10–100 mg/kg) in rodents to determine LD₅₀ .
- Chronic studies : 28-day oral administration with PK/PD monitoring (Cₘₐₓ, AUC) .
- Efficacy models :
- Xenograft mice with BRCA1-mutant tumors (dose: 25 mg/kg, bid) .
- Biomarker analysis (e.g., phospho-EGFR levels via ELISA) .
Data Contradiction and Reproducibility
Q. Q7. How can batch-to-batch variability in synthesis be minimized?
Methodological Answer:
- Quality control :
- Strict monitoring of intermediates via LC-MS (e.g., purity >98% before proceeding) .
- Standardize purification (e.g., reverse-phase HPLC with C18 columns) .
- Root-cause analysis : Use DoE (Design of Experiments) to identify critical parameters (e.g., moisture levels in DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
